N,N-dimethylmethanamine; 2,4,6-trinitrophenol
Description
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: is a chemical compound with the molecular formula C9H12N4O7 . This compound is a combination of N,N-dimethylmethanamine and 2,4,6-trinitrophenol in a 1:1 ratio . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
7468-01-1 |
|---|---|
Molecular Formula |
C9H12N4O7 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4(2)3/h1-2,10H;1-3H3 |
InChI Key |
CPRJGKJPSMERNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves the reaction of N,N-dimethylmethanamine with 2,4,6-trinitrophenol . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful handling of reactants and the use of advanced purification techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions of This compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various amines, phenols, and substituted derivatives .
Scientific Research Applications
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: can be compared with other similar compounds, such as:
2,4,6-trinitrotoluene (TNT): Both compounds are nitroaromatic compounds with explosive properties, but they differ in their chemical structure and reactivity.
2,4-dinitrophenol (DNP): This compound is similar in structure but has different chemical and biological properties.
N,N-dimethylaniline: This compound is structurally similar but lacks the nitro groups present in 2,4,6-trinitrophenol .
The uniqueness of This compound lies in its specific combination of functional groups, which gives it distinct chemical and physical properties compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
